

Chemical and physical properties of (1S,2R)-Tranylcypromine hydrochloride

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Compound of Interest

Compound Name: (1S,2R)-Tranylcypromine
hydrochloride

Cat. No.: B1147964

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An In-depth Technical Guide on the Chemical and Physical Properties of **(1S,2R)-Tranylcypromine Hydrochloride**

Introduction

(1S,2R)-Tranylcypromine hydrochloride is one of the stereoisomers of tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor. As a research chemical, a thorough understanding of its chemical and physical properties is paramount for its correct handling, characterization, and application in experimental settings. This guide provides a comprehensive overview of the key chemical and physical characteristics of **(1S,2R)-Tranylcypromine hydrochloride**, along with its pharmacological context and relevant experimental considerations.

Chemical and Physical Properties

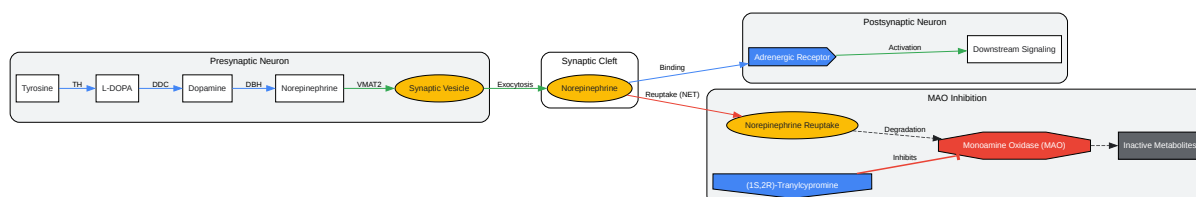
The fundamental chemical and physical properties of **(1S,2R)-Tranylcypromine hydrochloride** are summarized in the table below. These properties are essential for its identification, purification, and formulation.

Property	Value
Molecular Formula	C ₉ H ₁₂ ClN
Molecular Weight	169.65 g/mol
Appearance	White to off-white solid
Melting Point	164-166 °C
Solubility	Soluble in water and methanol.
Stereochemistry	The (1S,2R) configuration refers to the specific three-dimensional arrangement of the atoms at the chiral centers of the cyclopropane ring.
InChI Key	InChI=1S/C9H11N.ClH/c10-9-7-6-8(9)5-4-2-1-3-5;/h1-3,8-9H,4,6-7,10H2;1H/t8-,9+;/m1./s1
Canonical SMILES	<chem>C1C(C1C2=CC=CC=C2)N.Cl</chem>

Pharmacology and Mechanism of Action

(1S,2R)-Tranlycypromine hydrochloride functions primarily as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters. By inhibiting MAO-A and MAO-B, it leads to an increase in the synaptic levels of serotonin, norepinephrine, and dopamine. This mechanism is central to its use in studying the roles of these neurotransmitters in various physiological and pathological processes.

Below is a diagram illustrating the signaling pathway affected by **(1S,2R)-Tranlycypromine hydrochloride**.



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Caption: Mechanism of action of (1S,2R)-Tranlylcypromine as a MAO inhibitor.

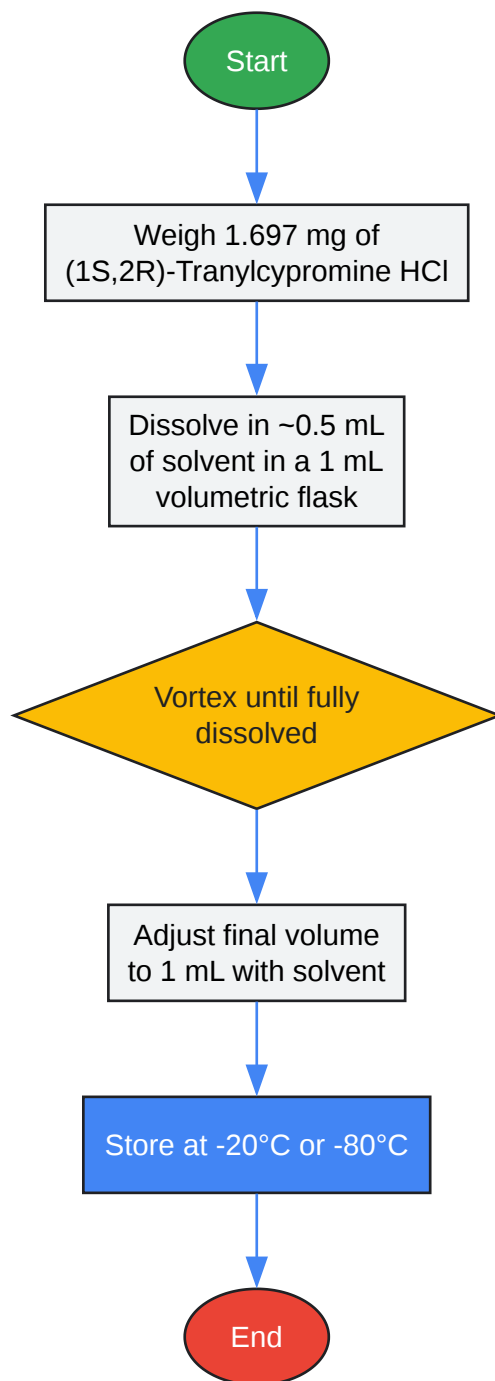
Experimental Protocols

For researchers working with **(1S,2R)-Tranlylcypromine hydrochloride**, standardized experimental protocols are essential for reproducibility.

Preparation of a Standard Solution (10 mM)

- **Weighing:** Accurately weigh 1.697 mg of **(1S,2R)-Tranlylcypromine hydrochloride** using an analytical balance.
- **Dissolution:** Transfer the solid to a 1 mL volumetric flask. Add approximately 0.5 mL of deionized water or desired solvent (e.g., methanol) and vortex until the solid is completely dissolved.
- **Final Volume:** Add the solvent to the mark to bring the final volume to 1 mL.
- **Storage:** Store the solution at -20°C for short-term use or -80°C for long-term storage.

The general workflow for preparing a standard solution is depicted below.



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Caption: Workflow for the preparation of a standard solution.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A typical HPLC method for the analysis of tranylcypromine enantiomers can be adapted for purity assessment.

- Column: A chiral stationary phase column, such as a Chiralcel OD-H column.
- Mobile Phase: A mixture of hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Injection Volume: 10 μ L.
- Temperature: 25°C.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **(1S,2R)-Tranylcypromine hydrochloride**.

- ^1H NMR (Proton NMR): Expected signals would include aromatic protons in the phenyl ring, protons on the cyclopropane ring, and the proton of the amine group. The specific chemical shifts and coupling constants are unique to the molecule's structure.
- ^{13}C NMR (Carbon-13 NMR): The spectrum would show distinct peaks for the carbon atoms in the phenyl and cyclopropyl groups.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the free base ($\text{C}_9\text{H}_{11}\text{N}$) and fragmentation patterns characteristic of the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the aromatic ring.

Handling and Storage

- **Safety:** Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound.
- **Storage:** **(1S,2R)-Tranilcypromine hydrochloride** should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term stability, storage at -20°C is recommended.

Conclusion

This technical guide provides essential information on the chemical and physical properties, pharmacology, and handling of **(1S,2R)-Tranilcypromine hydrochloride**. The data and protocols presented herein are intended to support researchers and drug development professionals in their work with this important pharmacological tool. Accurate characterization and handling are fundamental to ensuring the reliability and reproducibility of experimental results.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com